N-乙基脱氧诺吉霉素盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

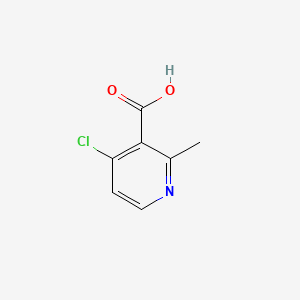

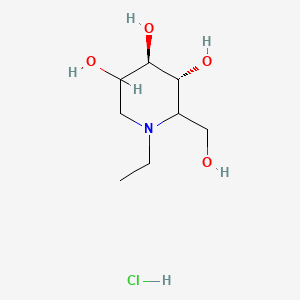

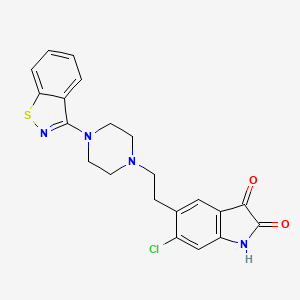

N-Ethyldeoxynojirimycin Hydrochloride (CAS No. 210241-65-9) is a chemical compound . It is used in the biomedical industry for studying various diseases such as Gaucher disease, Pompe disease, and Fabry disease . This compound exhibits significant capabilities as an inhibitor of glucosidases and glycosyltransferases .

Molecular Structure Analysis

The molecular formula of N-Ethyldeoxynojirimycin Hydrochloride is C8H17NO4 HCl . The IUPAC name is (3R,4R)-1-ethyl-2-(hydroxymethyl)piperidine-3,4,5-triol;hydrochloride .Physical And Chemical Properties Analysis

The molecular weight of N-Ethyldeoxynojirimycin Hydrochloride is 227.69 . Unfortunately, specific physical and chemical properties such as melting point, boiling point, solubility, etc., were not found in the search results.科学研究应用

乙型肝炎抗病毒疗法:发现它可以抑制乙型肝炎病毒 (HBV) 颗粒的分泌,并导致 HBV DNA 在 HepG2 细胞中的细胞内滞留,表明其作为乙型肝炎抗病毒疗法的潜力 (Block et al., 1994)。

抗艾滋病药物的安全性评估:N-乙基脱氧诺吉霉素盐酸盐的衍生物 SC-48334 在各种检测中未显示出诱变或断裂染色体效应,表明其作为抗艾滋病药物在人体中使用的安全性 (Oshiro et al., 1992)。

潜在的抗 HIV 活性:该化合物通过抑制糖蛋白加工显示出潜在的抗 HIV 活性,这可能会破坏细胞融合和随后的艾滋病毒的细胞间传播 (Karpas et al., 1988)。

I 型戈谢病的治疗:N-丁基脱氧诺吉霉素(一种相关化合物)被评估其在治疗 I 型(非神经病变型)戈谢病中的治疗潜力。这表明其在治疗糖鞘脂沉积症中的应用 (Cox et al., 2003)。

广谱抗病毒候选药物:对结构上与 N-乙基脱氧诺吉霉素相关的 UV-4 的研究表明其作为广谱抗病毒候选药物的潜力,已证明对多种病毒具有体外和体内活性 (Callahan et al., 2022; Shearer et al., 2022)。

调节血糖水平和抗病毒特性:另一种相关化合物 DNJ 因其调节血糖水平和抵抗病毒和肿瘤的能力而受到关注 (Ming, 2012)。

N-连接糖基化的选择性控制:N-丁基-脱氧诺吉霉素是一种相关化合物,因其在治疗溶酶体糖鞘脂贮积症和病毒感染中的潜力而被研究,因为它对 α-葡萄糖苷酶 I 和神经酰胺葡萄糖基转移酶具有抑制活性 (Butters et al., 2000)。

抑制糖脂生物合成:发现另一种衍生物 N-丁基脱氧诺吉霉素可以抑制 HL-60 细胞中糖脂的生物合成,表明其在治疗糖脂贮积症中的潜在用途 (Platt et al., 1994)。

作用机制

Target of Action

N-Ethyldeoxynojirimycin Hydrochloride primarily targets α-glucosidase, an enzyme that plays a crucial role in carbohydrate hydrolysis in the human body . This enzyme is involved in the breakdown of complex carbohydrates into simple sugars, which are then absorbed into the bloodstream.

Mode of Action

The compound acts as an α-glucosidase inhibitor . By inhibiting the activity of α-glucosidase, it delays the breakdown of carbohydrates and thus slows down the increase in blood glucose levels after a meal .

Biochemical Pathways

The suppression of intestinal α-1,4-glucosidase and α-1,6-glucosidase of hepatic glycogen-debranching enzymes leads to a reduced rate of oligosaccharide breakdown . This affects the carbohydrate metabolism pathway, resulting in slower absorption of glucose into the bloodstream.

Result of Action

The primary molecular effect of N-Ethyldeoxynojirimycin Hydrochloride’s action is the inhibition of α-glucosidase, leading to a delay in carbohydrate digestion and a slower increase in post-meal blood glucose levels . This can help manage blood glucose levels in individuals with diabetes.

生化分析

Biochemical Properties

N-Ethyldeoxynojirimycin Hydrochloride is involved in biochemical reactions where it interacts with enzymes, proteins, and other biomolecules. It is known to inhibit the activity of α-glucosidase , an enzyme that plays a crucial role in carbohydrate hydrolysis in the human body .

Cellular Effects

N-Ethyldeoxynojirimycin Hydrochloride has significant effects on various types of cells and cellular processes. It influences cell function by inhibiting HIV cytopathicity . This compound also has the potential to affect cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of N-Ethyldeoxynojirimycin Hydrochloride involves its binding interactions with biomolecules and its role in enzyme inhibition or activation. It exerts its effects at the molecular level by inhibiting the activity of α-glucosidase , thereby delaying postprandial blood glucose .

Metabolic Pathways

N-Ethyldeoxynojirimycin Hydrochloride is involved in metabolic pathways, particularly in the inhibition of α-glucosidase . This could potentially affect metabolic flux or metabolite levels.

属性

IUPAC Name |

(3R,4R)-1-ethyl-2-(hydroxymethyl)piperidine-3,4,5-triol;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO4.ClH/c1-2-9-3-6(11)8(13)7(12)5(9)4-10;/h5-8,10-13H,2-4H2,1H3;1H/t5?,6?,7-,8-;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVZSBJPQUMOYLM-YSPZXBHMSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CC(C(C(C1CO)O)O)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN1CC([C@H]([C@@H](C1CO)O)O)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18ClNO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30747754 |

Source

|

| Record name | (3R,4R)-1-Ethyl-2-(hydroxymethyl)piperidine-3,4,5-triol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30747754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.68 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

210241-65-9 |

Source

|

| Record name | (3R,4R)-1-Ethyl-2-(hydroxymethyl)piperidine-3,4,5-triol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30747754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[3,5-O-[1,1,3,3-Tetrakis(1-methylethyl)-1,3-disiloxanediyl]-β-D-ribofuranosyl]-1H-1,2,4-triazole-3](/img/no-structure.png)

![(E)-but-2-enedioic acid;[2-[(1S)-3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-(hydroxymethyl)phenyl] 2-methylpropanoate](/img/structure/B569106.png)

![[(1R,2S,4R,5S)-9,9-Dimethyl-3-oxa-9-azoniatricyclo[3.3.1.02,4]nonan-7-yl] 2-hydroxy-2,2-dithiophen-2-ylacetate;bromide](/img/structure/B569119.png)